molecular formula C14H16N2O3S B1453641 3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide CAS No. 1183167-86-3

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide

Cat. No.: B1453641
CAS No.: 1183167-86-3
M. Wt: 292.36 g/mol
InChI Key: XMHSRXNQKCGBAC-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

The synthesis of 3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide typically involves the reaction of 3-methoxybenzylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific enzymes involved in the synthesis of folic acid, which is essential for bacterial DNA replication and cell division. By inhibiting these enzymes, the compound effectively halts bacterial proliferation.

Comparison with Similar Compounds

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A widely used antibiotic with similar antibacterial properties.

    Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-amino-N-[(3-methoxyphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-19-13-6-2-4-11(8-13)10-16-20(17,18)14-7-3-5-12(15)9-14/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHSRXNQKCGBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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